methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate
CAS No.:
Cat. No.: VC16547284
Molecular Formula: C17H29N3O8S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29N3O8S |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | methyl 5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25) |
| Standard InChI Key | KUJDHYOKKOEQDI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a central L-configuration amino acid backbone (2S stereochemistry) modified with a Boc-protected amine group. The tert-butoxycarbonyl group at the N-terminus enhances stability during synthetic procedures, while the C-terminus is esterified as a methyl ester. A unique thioether-containing side chain extends from the α-carbon, comprising a carbamoyl-linked (1R)-configured ethylsulfanyl group further functionalized with a 2-methoxy-2-oxoethyl substituent. This arrangement introduces steric and electronic complexity, influencing both reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (2S,1R) |
| Protection Groups | Boc, methyl ester |
Synthetic Methodology
Stepwise Synthesis
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate involves multi-step solid-phase or solution-phase peptide synthesis (SPPS) techniques. A representative protocol includes:
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Boc Protection: The amino group of the parent amino acid is protected using di-tert-butyl dicarbonate in a dichloromethane (DCM) or dimethylformamide (DMF) solvent system.
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Side Chain Elaboration: The thiol-containing side chain is introduced via carbodiimide-mediated coupling, utilizing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
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Esterification: The C-terminal carboxylic acid is converted to a methyl ester using methanol under acidic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMF, 0°C, 1 hr | 84% |
| Carbamoyl Coupling | EDC, NHS, DCM, rt, 12 hr | 72% |
| Methyl Ester Formation | MeOH, H₂SO₄, reflux, 6 hr | 89% |
Reaction yields vary depending on purification methods, with chromatography (HPLC or flash) critical for isolating the enantiomerically pure product.
Biological Significance and Mechanistic Insights
Enzyme Interactions
The compound’s structural mimicry of natural peptide substrates enables interactions with proteases and transferases. The Boc group shields the amine during cellular uptake, while the sulfanyl moiety may participate in disulfide exchange reactions or coordinate metal ions in enzymatic active sites. In vitro studies suggest inhibitory activity against cysteine proteases, potentially due to covalent modification via the thioether group.
Metabolic Fate
Upon administration, esterase-mediated hydrolysis of the methyl ester generates a free carboxylic acid, enhancing solubility. The Boc group is cleaved under acidic intracellular conditions, releasing the primary amine for further biotransformation. Metabolites include truncated peptides and sulfonic acid derivatives, detectable via LC-MS.
Pharmaceutical Applications
Peptide Therapeutics
This compound serves as an intermediate in synthesizing peptide-based drugs targeting:
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Antimicrobial peptides: Its hydrophobic side chain enhances membrane permeability.
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Enzyme inhibitors: The carbamoyl-thioether motif disrupts substrate binding in proteases.
Prodrug Design
The methyl ester acts as a prodrug moiety, improving oral bioavailability. Clinical candidates derived from this scaffold are in preclinical trials for oncology and infectious diseases.
Comparative Analysis with Related Compounds
Boc-Protected Analogues
Compared to simpler Boc-amino acids like Boc-N-methyl-L-leucine (, MW 245.32 g/mol) , this compound’s extended side chain confers unique steric and electronic properties, altering crystallization behavior and solubility.
Table 3: Comparison with Boc-N-methyl-L-leucine
| Property | Target Compound | Boc-N-methyl-L-leucine |
|---|---|---|
| Molecular Weight | 435.5 g/mol | 245.32 g/mol |
| Functional Groups | Thioether, ester | Methyl, Boc |
| Solubility (H₂O) | Low | Moderate |
Future Directions
Synthetic Optimization
Advances in flow chemistry and enzymatic catalysis could improve yield and enantiomeric excess. Biocatalytic desymmetrization of intermediates may reduce reliance on chiral auxiliaries.
Therapeutic Exploration
Ongoing research aims to exploit the thioether moiety for targeted drug delivery via thiol-disulfide exchange in tumor microenvironments.
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